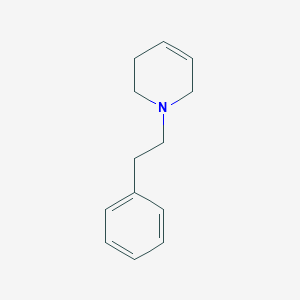

1-苯乙基-1,2,3,6-四氢吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Phenethyl-1,2,3,6-tetrahydropyridine is a chemical compound with the CAS Number: 92039-54-8 and a molecular weight of 187.28 . It undergoes an intramolecular Friedel–Crafts reaction in a trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures .

Synthesis Analysis

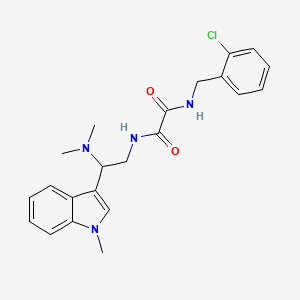

The synthesis of 1-Phenethyl-1,2,3,6-tetrahydropyridine involves transformations of 1,2,3,6-tetrahydropyridine derivatives . The starting 1,2,3,6-tetrahydropyridines were obtained via the reduction of 1-phenethylpyridinium bromides, which were obtained by standard quaternization reactions of pyridine and its analogs with phenethyl bromide .Molecular Structure Analysis

The molecular structure of 1-Phenethyl-1,2,3,6-tetrahydropyridine is represented by the linear formula C13H17N . The structures of the obtained compounds were confirmed by a set of spectral analysis methods .Chemical Reactions Analysis

1-Phenethyl-1,2,3,6-tetrahydropyridines undergo an intramolecular Friedel–Crafts reaction in a trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures . The direction of this reaction depends on the position of the substituent relative to the multiple bond in tetrahydropyridine .Physical And Chemical Properties Analysis

1-Phenethyl-1,2,3,6-tetrahydropyridine has a molecular weight of 187.28 .科学研究应用

- Application : Researchers have used 1-PETHP as a precursor to synthesize benzomorphan analogs. Through a Friedel–Crafts reaction catalyzed by trifluoromethanesulfonic acid (TfOH), 1-PETHP transforms into benzomorphan-like structures. These analogs may offer improved pharmacological profiles compared to traditional opiates .

- Application : Studies have investigated the neuroprotective effects of natural compounds like Schisandra chinensis (a medicinal plant) against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). 1-PETHP, as a related compound, might also exhibit neuroprotective properties .

- Application : Researchers explore 1-PETHP’s structural isomers (e.g., 1,2,3,6-tetrahydropyridine) as potential scaffolds for novel drug candidates. Their presence in natural products and synthetic pharmaceutical agents makes them promising targets for medicinal chemistry .

- Application : By using TfOH, chemists can introduce new functional groups into 1-PETHP or its derivatives. This approach expands the compound’s synthetic versatility and potential applications .

- Application : The direction of this reaction depends on the substituent’s position relative to the multiple bond in tetrahydropyridine. The resulting azatricyclic structures offer diverse chemical motifs for further exploration .

Benzomorphan Analog Synthesis

Neuroprotective Effects

Heterocyclic Moiety in Drug Design

Functional Group Introduction

Azatricyclic Structures

安全和危害

作用机制

Target of Action

Related compounds are known to interact with various receptors and enzymes in the central nervous system .

Mode of Action

1-Phenethyl-1,2,3,6-tetrahydropyridine undergoes an intramolecular Friedel–Crafts reaction in a trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures . The direction of this reaction depends on the position of the substituent relative to the multiple bond in tetrahydropyridine .

Biochemical Pathways

Related compounds are known to affect various biochemical pathways, including those involved in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Result of Action

Related compounds are known to cause various effects, including inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .

Action Environment

The reaction of 1-phenethyl-1,2,3,6-tetrahydropyridine with trifluoromethanesulfonic acid suggests that the chemical environment can significantly influence the compound’s reactions .

属性

IUPAC Name |

1-(2-phenylethyl)-3,6-dihydro-2H-pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-5,7-8H,6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOOFSFSYIFVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenethyl-1,2,3,6-tetrahydropyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2715496.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate](/img/structure/B2715497.png)

![N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2715498.png)

![2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2715501.png)

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2715504.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715506.png)

![4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2715510.png)

![4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid](/img/structure/B2715511.png)

![4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2715516.png)